Furo[3,2-c]pyridin-2-ylmethanol
Overview
Description
“Furo[3,2-c]pyridin-2-ylmethanol” is a heterocyclic compound . It is a unique chemical used by early discovery researchers . The empirical formula is C8H7NO2 and the molecular weight is 149.15 .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-2-ylmethanol” can be represented by the SMILES stringOCc1cc2ncccc2o1
. The InChI key is OIMBQDHQXBDNFX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridin-2-ylmethanol” is a liquid . It has a density of 1.315 g/cm^3 and a boiling point of 289.5°C at 760 mmHg .Scientific Research Applications
Novel Terpyridine-Skeleton Molecule Derivants
- A study by Kwon et al. (2015) developed novel terpyridine-skeleton molecules, including ones with a benzo[4,5]furo[3,2-b]pyridine core, which showed promise as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds demonstrated significant inhibition of tumor growth in xenografted mice models (Kwon et al., 2015).
Cyclization of Silane Derivatives
- Research by Sekine et al. (2015) focused on the carboxylation and cyclization of silane derivatives to produce 2-furanone and 2-pyrone derivatives, which could be relevant in the synthesis of furo[3,2-c]pyridin-2-ylmethanol-related compounds (Sekine et al., 2015).
Agonist for Cognitive Deficits in Schizophrenia
- A compound, PHA-543,613, featuring a furo[2,3-c]pyridine carboxamide, was identified as a potential treatment for cognitive deficits in schizophrenia, showing efficacy in auditory sensory gating and novel object recognition (Wishka et al., 2006).
Electrophilic Cyclization of Alkynylpyridines
- A method for preparing furo[3,2-c]pyridines through electrophilic cyclization of alkynylpyridines was described by Arcadi et al. (2002). This method is significant for the synthesis of various furo[3,2-c]pyridine derivatives (Arcadi et al., 2002).
Furo[3,2-C]pyridines in Disease Treatment
- Li et al. (1974) discussed the use of Furo[3,2-c]Pyridine compounds in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT) mediated by protein kinase activity (Li et al., 1974).
Synthesis of Furo[3,2-b]pyrroles and Pyridines
- Research by Jury et al. (2009) on the synthesis of furo[3,2-b]pyrroles and pyridines via cycloisomerization reactions opens avenues for synthesizing structurally related furo[3,2-c]pyridin-2-ylmethanol compounds (Jury et al., 2009).
Safety And Hazards
properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJDZVANDVVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-2-ylmethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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